5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide is a complex organic compound that features an indole core substituted with a chloro group, an imidazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the chloro group, the imidazole moiety, and the carboxamide group. Common reagents used in these steps include chlorinating agents, imidazole derivatives, and carboxylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in studying biological processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The indole core may interact with biological membranes or receptors, influencing cellular processes. The compound’s effects are mediated through these interactions, leading to changes in biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-2-carboxamide
- 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(methyl)-1H-indole-2-carboxamide
- 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(ethyl)-1H-indole-2-carboxamide
Uniqueness
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group, imidazole moiety, and carboxamide group in a single molecule allows for versatile interactions and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H19ClN4O |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
5-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-1-propan-2-ylindole-2-carboxamide |
InChI |
InChI=1S/C17H19ClN4O/c1-11(2)22-15-4-3-13(18)7-12(15)8-16(22)17(23)20-6-5-14-9-19-10-21-14/h3-4,7-11H,5-6H2,1-2H3,(H,19,21)(H,20,23) |
InChI Key |
AVKPPORYEHFDBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.